

Stability and Degradation of Imipenem in Aqueous Solutions: A Technical Guide

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

Imipenem, a broad-spectrum β -lactam antibiotic, is a critical tool in combating severe bacterial infections. However, its inherent instability in aqueous solutions presents significant challenges in its formulation, storage, and clinical administration. This technical guide provides an in-depth analysis of the stability of **imipenem** in aqueous environments, detailing its degradation pathways, kinetics, and the influential factors that govern its integrity.

Core Tenets of Imipenem Instability

Imipenem's instability is a recognized characteristic, primarily driven by the high reactivity of its carbapenem structure.^{[1][2]} The degradation process is complex and influenced by a multitude of factors including pH, temperature, concentration, and the composition of the aqueous medium.^{[3][4][5]} Understanding these factors is paramount for ensuring the therapeutic efficacy and safety of **imipenem** preparations.

Factors Influencing Imipenem Stability

The stability of **imipenem** in aqueous solutions is not static but is dynamically influenced by several key parameters:

- **pH:** **Imipenem** is known to be inactivated at both acidic and alkaline pH levels. The pH of the solution significantly impacts the rate and mechanism of degradation. In weakly acidic solutions, **imipenem** undergoes complex oligomerization initiated by intermolecular carboxyl

group attack on the β -lactam group.[3] Conversely, in weakly alkaline solutions, an intermolecular reaction between the β -lactam and formimidoyl groups is the predominant degradation pathway.[3] The optimal pH for **imipenem** stability is generally found to be in the neutral range, with a reported minimum degradation rate at a pH of 6.40.[2]

- **Temperature:** An increase in temperature accelerates the degradation of **imipenem**. [5][6] Solutions stored at refrigerated temperatures (4°C) exhibit significantly greater stability compared to those stored at room temperature (25°C) or higher. [4][5][7]
- **Concentration:** The concentration of **imipenem** in a solution also plays a crucial role in its stability. Higher concentrations of the drug lead to a faster degradation rate. [4][5][6] For instance, solutions with a concentration of 2.5 mg/mL are more stable than those at 5.0 mg/mL. [4][7][8]
- **Aqueous Medium:** The type of intravenous fluid used to reconstitute **imipenem** affects its stability. Studies have shown that **imipenem** is most stable in 0.9% sodium chloride injection. [4][7][8] Its stability has also been evaluated in other solutions like glucose 5%. [1][2]
- **Presence of Oxygen and Water:** The β -lactam ring of **imipenem** is susceptible to hydrolysis. [2][9] The presence of water is a key factor in the hydrolytic degradation of **imipenem**, leading to the formation of **imipenemoic acid** and its epimer. [9] Oxygen also appears to be involved in the degradation of cilastatin, which is often co-formulated with **imipenem**. [9]

Quantitative Stability Data

The stability of **imipenem** is often quantified by its t90 value, which is the time it takes for the drug concentration to decrease to 90% of its initial value. The following tables summarize key quantitative data from various studies on **imipenem** stability.

Table 1: Stability of **Imipenem** in Different Intravenous Fluids at 25°C

Intravenous Fluid	Concentration (mg/mL)	t90 (hours)
0.9% Sodium Chloride	5	4
5% Dextrose in Water	5	1

Note: This table presents a selection of data for illustrative purposes. For comprehensive data across a wider range of intravenous fluids, refer to the cited literature.[\[7\]](#)[\[8\]](#)

Table 2: Effect of Temperature and Concentration on **Imipenem** Stability in 0.9% Sodium Chloride

Concentration (mg/mL)	Temperature (°C)	Stability Duration (>90% remaining)
5	25	6 hours
5	30	6 hours
5	40	6 hours
10	25	3 hours (Brand A), 6 hours (Brand B)
10	30	< 1 hour
10	40	< 1 hour

Source: Adapted from Sornsuvit et al., 2021.[\[5\]](#)[\[6\]](#)[\[10\]](#)

Table 3: Degradation Half-life of **Imipenem** in Various Media

Medium	Temperature (°C)	pH	Half-life (hours)
Cation-Adjusted Mueller Hinton Broth	36	7.25	16.9
Cation-Adjusted Mueller Hinton Agar	37	-	21.8
Water	25	-	14.7 (at 1000 mg/L)
Human Serum	37	-	10.7

Source: Adapted from various studies.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Degradation Pathways of Imipenem

The degradation of **imipenem** in aqueous solutions proceeds through several distinct pathways, leading to the formation of various degradation products. The primary mechanisms include hydrolysis of the β -lactam ring and intermolecular reactions leading to oligomerization.

Hydrolysis of the β -Lactam Ring

The most common degradation pathway for **imipenem** is the hydrolytic cleavage of the strained β -lactam ring.^{[1][2][14]} This reaction is catalyzed by both acidic and basic conditions and leads to the formation of an inactive, ring-opened product, **imipenemoic acid**.^[9]

Intermolecular Degradation Pathways

In addition to simple hydrolysis, **imipenem** can undergo intermolecular reactions, particularly at higher concentrations. These reactions can lead to the formation of dimers and other oligomers.^[3]

- In Weakly Acidic Solution: Oligomerization is initiated by the intermolecular attack of a carboxyl group on the β -lactam ring of another **imipenem** molecule.^[3]
- In Weakly Alkaline Solution: The degradation is driven by an intermolecular reaction between the β -lactam and formimidoyl groups.^[3]

Identified Degradation Products

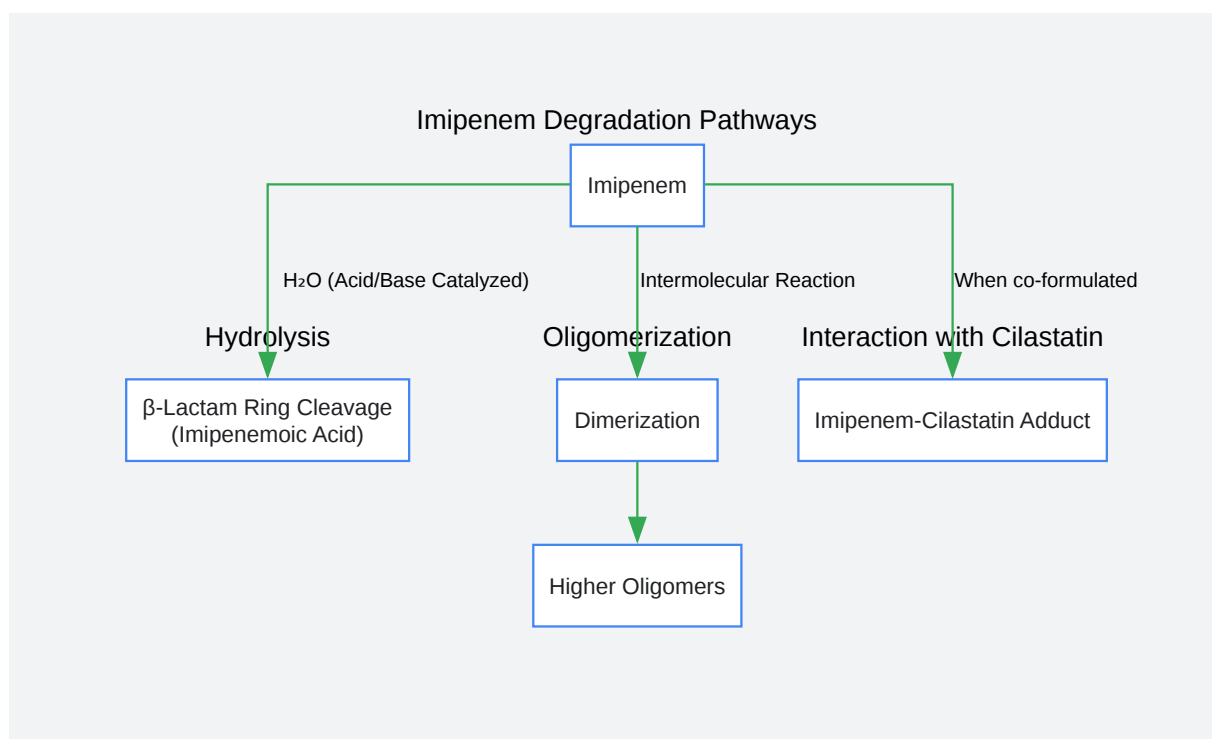
Several degradation products of **imipenem** have been identified using advanced analytical techniques such as high-resolution mass spectrometry (ESI-Q-TOF-MS/MS).^{[1][2]} These include:

- DP-1 (m/z 318): Resulting from the cleavage of the β -lactam ring.^[1]
- DP-2 (m/z 599): Corresponds to an **imipenem** dimer.^[1]
- DP-3 (m/z 658): Generated from the interaction between **imipenem** and cilastatin (when co-formulated).^[1]

Visualizing Degradation and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of **imipenem** and a typical experimental workflow for its stability analysis.

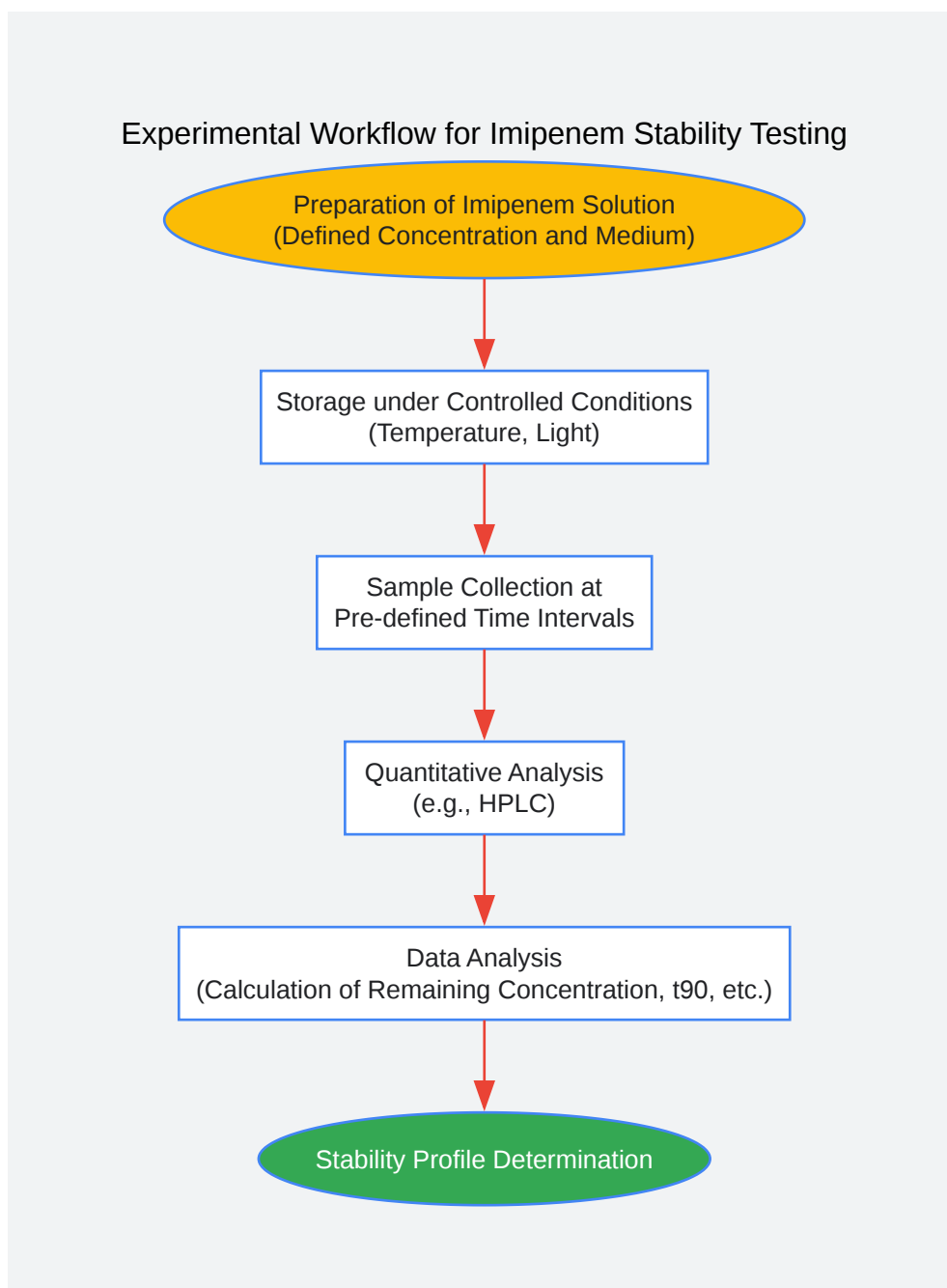
Imipenem Degradation Pathways



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Caption: Key degradation pathways of **imipenem** in aqueous solutions.

Experimental Workflow for Imipenem Stability Testing



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Caption: A typical workflow for conducting **imipenem** stability studies.

Experimental Protocols for Stability Assessment

The evaluation of **imipenem** stability relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for quantifying **imipenem** and its degradation products.^{[1][3][6][7]}

A Representative HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. A typical protocol involves the following:

- Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.[6]
- Column: A reversed-phase C18 column (e.g., 250 x 4.0 mm, 5 µm particle size).[6]
- Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and a buffer such as 1 mM KH₂PO₄ (pH 6.8) in a 95:5 v/v ratio.[6]
- Flow Rate: A constant flow rate, typically 1.0 mL/min.[6]
- Detection: UV detection at a wavelength where **imipenem** shows significant absorbance.
- Sample Preparation: **Imipenem** solutions are prepared in the desired aqueous medium (e.g., 0.9% sodium chloride) at specified concentrations.[6] Samples are withdrawn at various time points during storage under controlled conditions and may require dilution before injection into the HPLC system.[6]

Forced Degradation Studies

To establish the stability-indicating nature of an analytical method, forced degradation studies are performed. This involves subjecting the **imipenem** solution to various stress conditions to intentionally induce degradation.[2] Common stress conditions include:

- Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl).[2]
- Alkaline Hydrolysis: Treatment with a base (e.g., 0.01 M NaOH).[2]
- Oxidative Degradation: Exposure to an oxidizing agent.
- Thermal Degradation: Heating the solution.[2]
- Photolytic Degradation: Exposure to light.

The resulting samples are then analyzed to ensure that the degradation products do not interfere with the quantification of the parent drug.

Conclusion

The stability of **imipenem** in aqueous solutions is a multifaceted issue that demands careful consideration by researchers, drug development professionals, and clinicians. A thorough understanding of the factors influencing its degradation, the underlying chemical pathways, and the appropriate analytical methods for its assessment is essential for the development of stable formulations and the safe and effective administration of this vital antibiotic. By controlling parameters such as pH, temperature, and concentration, and by selecting appropriate infusion fluids, the degradation of **imipenem** can be minimized, thereby preserving its therapeutic potency.

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